molecular formula C12H12BrNO2S B8252486 Tert-butyl 4-bromothieno[2,3-c]pyridine-2-carboxylate

Tert-butyl 4-bromothieno[2,3-c]pyridine-2-carboxylate

Cat. No.: B8252486
M. Wt: 314.20 g/mol
InChI Key: SKMKDBZQQOLSIG-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound that features a thieno[2,3-c]pyridine core. This compound is of interest in medicinal chemistry due to its potential as a kinase inhibitor, which makes it a valuable scaffold for drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-bromothieno[2,3-c]pyridine-2-carboxylate typically involves the formation of the thieno[2,3-c]pyridine core followed by bromination and esterification. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-c]pyridine ring . The bromination step is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The final esterification step involves the reaction of the carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of tert-butyl 4-bromothieno[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as kinases. The thieno[2,3-c]pyridine core can mimic ATP, allowing the compound to bind to the ATP-binding site of kinases and inhibit their activity . This inhibition can disrupt signaling pathways involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its binding affinity and selectivity towards biological targets, making it a valuable compound for drug discovery .

Properties

IUPAC Name

tert-butyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2S/c1-12(2,3)16-11(15)9-4-7-8(13)5-14-6-10(7)17-9/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMKDBZQQOLSIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(C=NC=C2S1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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